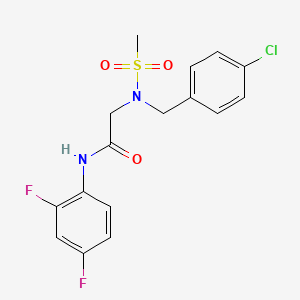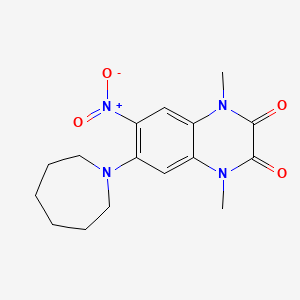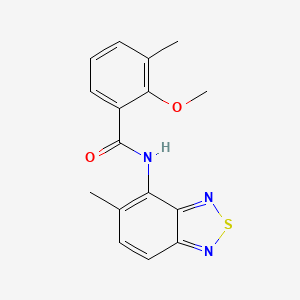![molecular formula C23H22N2O2 B4386752 N-{2-[(benzylamino)carbonyl]phenyl}-N,2-dimethylbenzamide](/img/structure/B4386752.png)
N-{2-[(benzylamino)carbonyl]phenyl}-N,2-dimethylbenzamide
Descripción general
Descripción
N-{2-[(benzylamino)carbonyl]phenyl}-N,2-dimethylbenzamide, commonly known as Boc-D-FMK, is a chemical compound that has been extensively studied for its potential applications in scientific research. Boc-D-FMK is a specific inhibitor of caspases, a family of protease enzymes that play a crucial role in programmed cell death, or apoptosis.
Mecanismo De Acción
Boc-D-FMK inhibits caspases by irreversibly binding to the active site of the enzyme. Caspases are activated by a variety of signals, including DNA damage, oxidative stress, and cytokine signaling. Once activated, caspases cleave specific substrates, leading to the activation of downstream signaling pathways that ultimately result in apoptosis. Boc-D-FMK blocks this process by preventing caspases from cleaving their substrates, thereby inhibiting apoptosis.
Biochemical and Physiological Effects
Boc-D-FMK has been shown to have a range of biochemical and physiological effects. Inhibition of caspases by Boc-D-FMK has been shown to reduce apoptosis in a variety of cell types, including cancer cells and neurons. Boc-D-FMK has also been shown to reduce inflammation and oxidative stress in animal models of disease. In addition, Boc-D-FMK has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Boc-D-FMK is a valuable tool for studying the role of caspases in apoptosis. Its specificity for caspases makes it a useful tool for studying the mechanisms of apoptosis in various cell types. However, Boc-D-FMK has some limitations for lab experiments. Its irreversible binding to the active site of caspases means that it cannot be used to study the effects of caspase inhibition on cell viability over an extended period of time. In addition, Boc-D-FMK may have off-target effects on other proteases, which could complicate data interpretation.
Direcciones Futuras
There are several future directions for research on Boc-D-FMK. One area of research is the development of more specific inhibitors of caspases. While Boc-D-FMK is a valuable tool for studying caspase inhibition, its irreversible binding to the active site of caspases limits its use in certain experimental settings. Another area of research is the development of new therapeutic applications for Boc-D-FMK. While its potential as a neuroprotective agent has been demonstrated in animal models, further research is needed to determine its efficacy in humans. Finally, research is needed to better understand the biochemical and physiological effects of Boc-D-FMK, particularly its effects on inflammation and oxidative stress.
Aplicaciones Científicas De Investigación
Boc-D-FMK has been used extensively in scientific research to study the role of caspases in apoptosis. Caspases are a family of protease enzymes that play a crucial role in programmed cell death. Boc-D-FMK is a specific inhibitor of caspases, which makes it a valuable tool for studying the mechanisms of apoptosis. Boc-D-FMK has been used to study the role of caspases in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Propiedades
IUPAC Name |
N-[2-(benzylcarbamoyl)phenyl]-N,2-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-17-10-6-7-13-19(17)23(27)25(2)21-15-9-8-14-20(21)22(26)24-16-18-11-4-3-5-12-18/h3-15H,16H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLGSCJNODAQHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(C)C2=CC=CC=C2C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(cycloheptylamino)carbonyl]benzamide](/img/structure/B4386677.png)

![1'-[(5-bromo-2-methoxyphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4386699.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide](/img/structure/B4386705.png)
![ethyl [4-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetate](/img/structure/B4386717.png)
![methyl 5-[(4-butoxybenzoyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B4386719.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4386732.png)


![2-[(2-chloro-4-ethoxy-5-methoxybenzyl)amino]ethanol](/img/structure/B4386754.png)


![ethyl 4-{[(aminocarbonyl)amino]methyl}-2,5-dimethyl-3-furoate](/img/structure/B4386786.png)